molecular formula C14H14N4O3 B5765666 N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide

Cat. No. B5765666
M. Wt: 286.29 g/mol
InChI Key: CFOXEWMMWKVDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been studied for its potential use in scientific research. DMNQ has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide acts as a redox cycling agent, which means that it can transfer electrons between molecules in a cyclic manner. This process can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cells. This compound has been found to induce apoptosis in cancer cells by increasing ROS levels and causing DNA damage.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. This compound has also been found to inhibit the activity of mitochondrial complex I, which can affect the production of ATP and lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide in lab experiments is its ability to induce oxidative stress and apoptosis in cells. This makes it a useful tool for studying the mechanisms of cell death and for investigating potential treatments for diseases such as cancer. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide. One area of interest is investigating its potential use in treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. This compound's ability to induce apoptosis in cancer cells also makes it a promising candidate for cancer research. Further studies are needed to better understand the mechanisms of this compound's actions and to determine its potential as a therapeutic agent.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzoic acid with 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then treated with an acid to yield this compound.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide has been studied for its potential use in a variety of scientific research applications. It has been found to have antioxidant properties and has been investigated for its potential use in treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in cancer research, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-4-5-11(7-12(8)18(20)21)13(19)17-14-15-9(2)6-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOXEWMMWKVDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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